molecular formula C14H18ClNO4 B1488001 Methyl (2S,4S)-4-(4-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1266111-71-0

Methyl (2S,4S)-4-(4-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1488001
M. Wt: 299.75 g/mol
InChI Key: FEAIEBOFKWWORY-QNTKWALQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(4-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, or Methyl-2,4-APPC-HCl, is a synthetic compound that has been studied for its potential uses in a variety of scientific research applications. It is a derivative of the amino acid L-proline and is known to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Methyl-2,4-APPC-HCl has been shown to be an effective inhibitor of DHODH and has been used in a variety of scientific research applications.

Scientific Research Applications

Cognitive Enhancement Properties

Methyl (2S,4S)-4-(4-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, as a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, has demonstrated positive effects in rodent and primate models of cognitive enhancement. This compound has also shown anxiolytic activity in a rodent model and possesses a reduced propensity to activate peripheral ganglionic type receptors. These properties make it a potential candidate for the treatment of cognitive disorders (Lin et al., 1997).

Asymmetric Hydrogenations

The compound has been utilized in asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives. This application highlights its role in facilitating chemical reactions that require a high degree of specificity and control, which is crucial in the synthesis of complex organic compounds (Takahashi & Achiwa, 1989).

Catalytic Properties

Methyl (2S,4S)-4-(4-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride has been used in the development of platinum-catalyzed asymmetric hydroformylation of olefins. This highlights its role in catalysis, particularly in reactions that result in the formation of complex organic molecules with specific stereochemistry (Stille et al., 1991).

Synthesis of Complex Organic Compounds

This compound has been involved in the synthesis of various complex organic compounds, such as 4-(4-acetyl-5-methyl-1H-pyrrol-2-yl)-2′,3′,4′-trihydroxybutyl cinnamate, which has potential applications in enhancing the aroma quality and volume of smoke in cigarettes (Pei-pei, 2013).

properties

IUPAC Name

methyl (2S,4S)-4-(4-acetylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4.ClH/c1-9(16)10-3-5-11(6-4-10)19-12-7-13(15-8-12)14(17)18-2;/h3-6,12-13,15H,7-8H2,1-2H3;1H/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAIEBOFKWWORY-QNTKWALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(4-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

CAS RN

1266111-71-0
Record name L-Proline, 4-(4-acetylphenoxy)-, methyl ester, hydrochloride (1:1), (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266111-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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